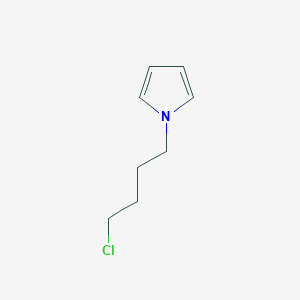

1-(4-Chlorobutyl)pyrrole

Description

Overview of Pyrrole (B145914) Heterocycle Chemistry and its Synthetic Utility

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. numberanalytics.com Its aromaticity, arising from the delocalization of six π-electrons, confers it with unique stability and reactivity. numberanalytics.com Unlike typical amines, the lone pair of electrons on the nitrogen atom is part of the aromatic system, rendering pyrrole only weakly basic. libretexts.org The pyrrole ring is electron-rich, making it highly susceptible to electrophilic substitution reactions, which preferentially occur at the C2 and C5 positions due to the greater stabilization of the carbocation intermediate. libretexts.orgslideshare.net

The synthetic utility of pyrrole is vast and well-established. Pyrrole and its derivatives are core components of many natural products, including heme and chlorophyll, as well as numerous pharmaceuticals. mdpi.comresearchgate.netnih.gov The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. mdpi.comresearchgate.net The ability to functionalize the pyrrole ring at various positions allows for the creation of a diverse array of molecules with tailored properties. rsc.org Common synthetic transformations involving pyrroles include electrophilic substitution (nitration, sulfonation, halogenation), acylation, and the Vilsmeier-Haack reaction. mdpi.com

Significance of N-Alkylation in Pyrrole Functionalization

Functionalization of the pyrrole nitrogen, known as N-alkylation, is a fundamental strategy for modifying the properties and reactivity of the pyrrole ring. Introducing an alkyl group at the nitrogen position can influence the electronic and steric environment of the molecule, thereby affecting its biological activity and chemical reactivity. pharmaguideline.com

N-alkylation of pyrrole can be achieved through various methods. A common approach involves the deprotonation of pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile to attack an alkyl halide. pharmaguideline.comcdnsciencepub.com The choice of cation and solvent can significantly influence the ratio of N-alkylation to C-alkylation. cdnsciencepub.comwikipedia.org For instance, using more ionic metal salts (like potassium) and polar, solvating solvents tends to favor N-alkylation. wikipedia.org Phase-transfer catalysis has also been employed for the efficient N-alkylation of pyrrole and its derivatives. cdnsciencepub.comoup.com More recent methods have explored the use of ionic liquids as environmentally benign solvents to achieve highly regioselective N-substitution of pyrrole. organic-chemistry.org Furthermore, an acid-catalyzed intermolecular redox amination of 3-pyrroline (B95000) offers a mild and atom-economical alternative for the synthesis of N-alkyl pyrroles. nih.gov

Rationale for Investigating 1-(4-Chlorobutyl)pyrrole as a Bifunctional Building Block

This compound is a molecule of particular interest in organic synthesis because it is a bifunctional building block. organic-chemistry.orgnih.govacs.org This means it possesses two distinct reactive sites within the same molecule: the pyrrole ring and the chloroalkyl chain. The pyrrole ring can participate in electrophilic substitution reactions, while the terminal chlorine atom on the butyl chain is susceptible to nucleophilic substitution.

This dual reactivity makes this compound a versatile synthon for the construction of more complex molecules. enamine.net The two functional groups can be reacted sequentially, allowing for the controlled and stepwise assembly of target structures. For example, the pyrrole ring could first be modified through an electrophilic substitution reaction, followed by a nucleophilic displacement of the chloride to introduce another functional group or to form a new ring system. This bifunctionality is highly valuable in the synthesis of pharmaceuticals and other biologically active compounds, where complex molecular architectures are often required. nih.govenamine.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12ClN |

|---|---|

Molecular Weight |

157.64 g/mol |

IUPAC Name |

1-(4-chlorobutyl)pyrrole |

InChI |

InChI=1S/C8H12ClN/c9-5-1-2-6-10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2 |

InChI Key |

UPONBODVFUWSMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 4 Chlorobutyl Pyrrole

Direct N-Alkylation Strategies of Pyrrole (B145914)

The most straightforward approach to synthesizing 1-(4-Chlorobutyl)pyrrole involves the direct formation of a bond between the pyrrole nitrogen and the 4-chlorobutyl group. This is typically achieved by reacting a pyrrole salt with a suitable four-carbon electrophile.

Alkylation with 1,4-Dihaloalkanes (e.g., 1-Bromo-4-chlorobutane)

A common and effective strategy for introducing the 4-chlorobutyl chain is the use of a hetero-dihaloalkane, such as 1-bromo-4-chlorobutane. This method leverages the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is more labile and thus more susceptible to nucleophilic attack by the pyrrolide anion than the more stable carbon-chlorine bond. This selectivity is crucial for achieving a high yield of the desired product over the formation of byproducts, such as 1,4-di(pyrrol-1-yl)butane.

The reaction proceeds via the deprotonation of pyrrole with a suitable base to form the nucleophilic pyrrolide anion, which then attacks the electrophilic carbon of the 1-bromo-4-chlorobutane in a classic SN2 reaction.

Reaction Scheme: Pyrrole + Base → Pyrrolide Anion Pyrrolide Anion + Br-(CH₂)₄-Cl → this compound + Br⁻

The success of the N-alkylation reaction is highly dependent on the choice of solvent, base, and temperature. These parameters influence the solubility of the reactants, the reactivity of the nucleophile, and the rate of competing side reactions.

Bases: Strong bases are typically required to deprotonate pyrrole (pKa ≈ 17.5) effectively. Sodium hydride (NaH) is a common choice, as it irreversibly forms the pyrrolide anion and hydrogen gas. Other strong bases like potassium hydroxide (KOH) and potassium tert-butoxide (t-BuOK) can also be employed, often in conjunction with phase transfer catalysts.

Solvents: Aprotic polar solvents are generally preferred for this reaction. Tetrahydrofuran (B95107) (THF) and Dimethylformamide (DMF) are frequently used as they effectively solvate the cation of the pyrrolide salt, enhancing the nucleophilicity of the anion. beilstein-journals.org THF is a good choice when using strong hydridic bases like NaH. beilstein-journals.org

Temperature: The reaction temperature must be carefully controlled to ensure selectivity. The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to manage the exothermic reaction. Subsequently, the alkylation step is typically performed at room temperature or with gentle heating to facilitate the reaction without promoting side reactions, such as elimination or reaction at the second halide. For instance, a study on the N-alkylation of the analogous indazole scaffold found that using NaH in THF at temperatures from 0 °C to 50 °C provided high N-1 selectivity and yields up to 89%. nih.gov

| Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 1,4-Dibromobutane | Room Temp | High (Specific yield varies) |

| KOH | Toluene/Water | Alkyl Halide | 80-90 | ~70-85 (with PTC) |

| t-BuOK | THF | Alkyl Halide | 45 | High |

| K₂CO₃ | DMF | Alkyl Halide | Room Temp | Moderate to High |

To improve reaction efficiency, reduce the need for harsh bases, and facilitate reactions in biphasic systems, catalytic methods are often employed. Phase Transfer Catalysis (PTC) is a particularly effective technique for the N-alkylation of pyrroles.

In a PTC system, a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether) transports the pyrrolide anion from a solid or aqueous phase into an organic phase where the alkylating agent resides. This allows the reaction to proceed smoothly under milder conditions, often using more economical and less hazardous bases like solid KOH or aqueous NaOH. This methodology can enhance yields, reduce reaction times, and simplify workup procedures.

Synthesis via Precursors and Subsequent Halogenation

An alternative to direct alkylation with a chlorobutyl-containing reagent is a two-step approach. This involves first attaching a butyl chain with a different functional group to the pyrrole nitrogen, followed by the conversion of that functional group into a chlorine atom.

N-Butylation of Pyrrole and Terminal Halogenation

This strategy commonly involves the synthesis of an intermediate such as N-(4-hydroxybutyl)pyrrole, which is then converted to the final product.

Synthesis of N-(4-hydroxybutyl)pyrrole: This precursor can be synthesized via the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound (like 2,5-dimethoxytetrahydrofuran) with a primary amine (in this case, 4-aminobutan-1-ol). This method is one of the most versatile and widely used for preparing N-substituted pyrroles. nih.govsyrris.comorganic-chemistry.org

Chlorination of the Terminal Alcohol: The terminal hydroxyl group of N-(4-hydroxybutyl)pyrrole can be converted to a chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct. reddit.com Other reagents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be used.

Reaction Scheme: 2,5-Dimethoxytetrahydrofuran + H₂N-(CH₂)₄-OH → N-(4-hydroxybutyl)pyrrole N-(4-hydroxybutyl)pyrrole + SOCl₂ → this compound + SO₂ + HCl

This method avoids the selectivity issues associated with using dihaloalkanes and can be advantageous if the precursor alcohol is readily available.

Interconversion of Halogen Moieties on the Butyl Chain

Another synthetic route involves preparing a different 1-(4-halobutyl)pyrrole, such as the bromo or iodo derivative, and then converting the halogen to chlorine.

The Finkelstein reaction is a classic method for halogen exchange on alkyl chains. wikipedia.org While it is most famously used to prepare alkyl iodides from alkyl chlorides or bromides by taking advantage of the solubility of sodium iodide in acetone, the principle can be adapted for other halogen exchanges. wikipedia.orgadichemistry.com

To convert 1-(4-bromobutyl)pyrrole to this compound, one could employ a large excess of a chloride salt, such as lithium chloride, in a suitable polar aprotic solvent like DMF or acetone to drive the equilibrium toward the desired chlorinated product. However, this conversion can be challenging as bromide is a better leaving group than chloride, meaning the equilibrium often favors the alkyl bromide. More specialized chlorinating agents might be required for an efficient transformation. google.com

Multi-Component and Cascade Approaches to Pyrrole Ring Formation Incorporating the Chlorobutyl Moiety

Multi-component reactions (MCRs) and cascade sequences represent a powerful strategy in organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. nih.govrsc.org These approaches are particularly attractive for generating libraries of substituted pyrroles for various applications. nih.govorientjchem.org While specific examples detailing the synthesis of this compound via these methods are not prevalent in the literature, established methodologies for N-substituted pyrroles can be adapted for this purpose. The key would be the utilization of 4-chloro-1-aminobutane as the primary amine component, which would introduce the desired chlorobutyl group at the nitrogen atom of the pyrrole ring.

One of the most versatile and widely used methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.net This reaction can be integrated into a cascade sequence, for instance, starting from precursors that generate the 1,4-dicarbonyl in situ. researchgate.net For the synthesis of this compound, 2,5-hexanedione would react with 4-chloro-1-aminobutane, typically under acidic catalysis or in a green solvent like water, to yield the target compound. orientjchem.org

Another powerful approach involves the three-component reaction of an α-hydroxyketone, an oxoacetonitrile, and a primary amine, which provides access to highly functionalized N-substituted pyrroles. nih.gov By employing 4-chloro-1-aminobutane in this reaction, it is conceivable to synthesize a derivative of this compound with additional substituents on the pyrrole ring, offering a route to a diverse range of analogues. The reaction proceeds with high atom efficiency, with water being the only byproduct. nih.gov

Furthermore, cascade reactions involving Fischer carbenes have been developed for the synthesis of polysubstituted N-benzyl-1H-pyrroles. rsc.org A similar strategy could be envisioned where an appropriately designed Fischer carbene reacts with an imine derived from 4-chloro-1-aminobutane in a cascade process involving 1,4-addition, isomerization, ring closure, and demetalation to furnish the desired this compound derivative.

The following table illustrates a hypothetical multi-component reaction for the synthesis of a substituted this compound derivative, based on known methodologies for similar N-substituted pyrroles.

Table 1: Hypothetical Three-Component Synthesis of a Substituted this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1-Phenyl-1,2-propanedione | Methyl 2-oxoacetate | 4-Chloro-1-aminobutane | Acetic Acid | Ethanol | 70 | 85 |

Similarly, a cascade approach commencing from nitroarenes has been demonstrated for the synthesis of various N-substituted pyrroles. nih.govnih.gov This domino process involves the reduction of the nitro group to an amine, followed by a Paal-Knorr type condensation with a 1,4-dicarbonyl compound in a one-pot fashion. nih.govnih.gov To synthesize this compound using this methodology, a precursor such as 1-chloro-4-nitrobutane would first need to be synthesized and then subjected to the cascade reaction conditions with a suitable 1,4-dicarbonyl compound.

The table below outlines a potential cascade reaction sequence for the synthesis of this compound, drawing parallels from established protocols for other N-alkylated pyrroles.

Table 2: Potential Cascade Synthesis of this compound via Paal-Knorr Condensation

| Starting Material 1 | Starting Material 2 | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1-Chloro-4-nitrobutane | 2,5-Hexanedione | Co/NGr-C@SiO2-L / H2 | Dioxane | 120 | 75 |

These multi-component and cascade strategies underscore the potential for the efficient and modular synthesis of this compound and its derivatives. bohrium.com The ability to construct the pyrrole ring and introduce the N-substituent in a single synthetic operation highlights the elegance and practicality of these modern synthetic methods.

Reactivity and Mechanistic Investigations of 1 4 Chlorobutyl Pyrrole

Reactions at the Pyrrole (B145914) Core

The pyrrole nucleus is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack and prone to oxidation, while generally being resistant to nucleophilic substitution unless activated by electron-withdrawing groups.

Electrophilic Aromatic Substitution Reactions

The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, significantly increasing its electron density compared to benzene. This enhanced nucleophilicity allows for electrophilic aromatic substitution to occur under mild conditions. pearson.comwikipedia.org The substitution typically happens at the α-positions (C2 and C5) as the positive charge in the resulting cationic intermediate (σ-complex) can be delocalized over more atoms, including the nitrogen, leading to greater stabilization compared to attack at the β-positions (C3 and C4). pearson.com

Several classic electrophilic aromatic substitution reactions can be applied to N-alkylpyrroles, which serve as a good model for the reactivity of 1-(4-Chlorobutyl)pyrrole.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the 2-position. chemistrysteps.com The Vilsmeier reagent, a chloromethyliminium salt, is a weak electrophile that reacts readily with the electron-rich pyrrole ring. ijpcbs.comwikipedia.orgyoutube.com For N-alkylpyrroles, this reaction is a highly efficient method for introducing a carbonyl group at the α-position. organic-chemistry.org

Acylation: The introduction of an acyl group (-COR) can be achieved using various reagents. While direct acylation with acyl chlorides or anhydrides can lead to mixtures of 2- and 3-acylpyrroles and is often complicated by polymerization, milder methods have been developed. lookchem.com N-acylpyrroles can be used as acylating agents themselves in the presence of a strong base. scispace.comnsf.gov The acylation of N-alkoxycarbonyl protected pyrroles with carboxylic acids activated by trifluoromethanesulfonic anhydride (B1165640) proceeds with high selectivity for the 2-position. nih.gov

Nitration: The nitration of pyrrole is a sensitive reaction that requires mild conditions to prevent polymerization and oxidation. stackexchange.com Using reagents like acetyl nitrate (B79036) in acetic anhydride at low temperatures, N-alkylpyrroles are preferentially nitrated at the 2-position. stackexchange.comwikipedia.org The presence of an electron-withdrawing nitro group deactivates the ring, making further nitration more difficult.

Below is a summary of typical electrophilic substitution reactions on N-alkylpyrroles:

| Reaction | Reagent(s) | Major Product(s) | Reference(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Alkylpyrrole-2-carbaldehyde | chemistrysteps.com, organic-chemistry.org |

| Acylation | RCOCl, Lewis Acid | 2-Acyl-1-alkylpyrrole | nih.gov, lookchem.com |

| Nitration | HNO₃, Ac₂O | 2-Nitro-1-alkylpyrrole, 3-Nitro-1-alkylpyrrole | stackexchange.com, lookchem.com |

While α-substitution is the general rule for electrophilic attack on pyrroles, the regioselectivity can be influenced by several factors:

Steric Hindrance: A bulky substituent on the nitrogen atom can sterically hinder the α-positions, leading to an increased proportion of the β-substituted product. stackexchange.com For the 4-chlorobutyl group, which is not exceptionally bulky, significant steric hindrance at the α-position is not anticipated.

Reaction Conditions: The choice of solvent and temperature can influence the product ratio. In some cases, the kinetically favored α-product can rearrange to the thermodynamically more stable β-isomer, although this is not always the case.

Nature of the Electrophile: "Harder" electrophiles tend to favor attack at the more electron-rich β-position, while "softer" electrophiles prefer the α-position where orbital overlap is more favorable.

The following table summarizes the key factors influencing the regioselectivity of electrophilic substitution on N-substituted pyrroles:

| Factor | Influence on Regioselectivity | Reference(s) |

| N-Substituent Size | Bulky groups increase the proportion of β-substitution due to steric hindrance at the α-positions. | stackexchange.com |

| Reaction Temperature | Higher temperatures may favor the thermodynamically more stable isomer, which can sometimes be the β-product. | - |

| Electrophile Hardness | "Hard" electrophiles may show a greater preference for the β-position, while "soft" electrophiles favor the α-position. | - |

| Solvent Polarity | The polarity of the solvent can influence the stability of the transition states leading to the different isomers. | - |

Nucleophilic Addition and Substitution Pathways on the Pyrrole Ring

Due to the high electron density of the pyrrole ring, nucleophilic attack is generally disfavored. quimicaorganica.orgedurev.in Nucleophilic aromatic substitution on an unsubstituted pyrrole ring is a difficult process and requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring towards attack. acs.org Similarly, nucleophilic addition to the pyrrole ring is not a common reaction pathway unless the ring is part of a more complex system that facilitates such a reaction. researchgate.netwikipedia.org For this compound, significant reactivity towards nucleophiles at the pyrrole core is not expected under normal conditions.

Oxidative Transformations of the Pyrrole Nucleus

The electron-rich nature of the pyrrole ring also makes it susceptible to oxidation. researchgate.net Autoxidation can occur in the presence of air and light, often leading to the formation of dark, polymeric materials. opennetzero.org Controlled oxidation can be achieved using specific reagents, leading to a variety of products. For instance, oxidation of N-alkylpyrroles with hydrogen peroxide can yield pyrrolin-2-ones. researchgate.netresearchgate.netorganic-chemistry.org The reaction of alkylpyrroles with molecular oxygen in the presence of nucleophiles can lead to substitution at the 3-position. nih.gov

The table below shows potential oxidation products of N-alkylpyrroles.

| Oxidizing Agent | Product(s) | Reference(s) |

| Air (O₂) | Polymeric materials, Succinimides | opennetzero.org |

| H₂O₂ | Pyrrolin-2-ones | researchgate.net, wikipedia.org |

| O₂, Nucleophile | 3-Substituted pyrroles | nih.gov |

Transformations Involving the 4-Chlorobutyl Side Chain

The 4-chlorobutyl side chain of this compound offers a reactive site for various transformations, primarily through nucleophilic substitution at the primary alkyl chloride.

The carbon atom attached to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. This allows for the introduction of various functional groups at the end of the butyl chain.

Furthermore, the proximity of the pyrrole ring opens up the possibility of intramolecular reactions. The nitrogen atom of the pyrrole ring, or one of the ring carbons, can act as an internal nucleophile, attacking the electrophilic carbon of the side chain to form a new ring. This type of intramolecular cyclization is a key step in the synthesis of pyrrolizidine (B1209537) alkaloids, a class of natural products containing a fused bicyclic system. nih.govcore.ac.uknih.govrsc.org In the case of this compound, an intramolecular N-alkylation would lead to the formation of a pyrrolizidinium cation.

Below are some examples of potential reactions involving the 4-chlorobutyl side chain:

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Nucleophilic Substitution | NaN₃, KCN, RONa, R₂NH, etc. | 1-(4-Azidobutyl)pyrrole, 1-(5-Cyanobutyl)pyrrole, etc. | - |

| Intramolecular Cyclization | Heat or Lewis Acid | Pyrrolizidinium salt | nih.gov, beilstein-journals.org |

Nucleophilic Displacements of the Terminal Chlorine Atom

The carbon-chlorine bond in the butyl side chain of this compound is the primary site for nucleophilic attack. This allows for the introduction of a wide array of functional groups through SN2-type reactions, extending the molecular complexity and providing access to a diverse range of derivatives.

Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds via nucleophilic substitution on the chlorobutyl chain is a valuable transformation for creating more complex molecular skeletons. While specific documented examples for this compound are not abundant in the surveyed literature, the general reactivity of primary alkyl chlorides suggests that it should readily react with various carbon-based nucleophiles.

Common carbon nucleophiles such as cyanide ions, organometallic reagents (Grignard and organolithium reagents), and enolates are expected to displace the chloride ion. For instance, reaction with sodium cyanide would yield 1-(4-cyanobutyl)pyrrole, a precursor for carboxylic acids, amines, or other nitrogen-containing heterocycles.

The reaction with organometallic reagents, such as phenylmagnesium bromide or phenyllithium, would be expected to produce 1-(4-phenylbutyl)pyrrole. These reactions typically proceed in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent quenching of the organometallic reagent.

Table 1: Plausible Reactions of this compound with Carbon-Based Nucleophiles (Note: The following table is based on established reactivity patterns of alkyl halides, as specific examples for this compound are not extensively documented.)

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

| Cyanide | Sodium Cyanide (NaCN) | 1-(4-Cyanobutyl)pyrrole | Polar aprotic solvent (e.g., DMSO, DMF) |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | 1-(4-Phenylbutyl)pyrrole | Anhydrous ether or THF |

| Organolithium | n-Butyllithium (n-BuLi) | 1-Octylpyrrole | Anhydrous ether or THF, low temperature |

| Enolate | Sodium salt of diethyl malonate | Diethyl 2-(4-(1H-pyrrol-1-yl)butyl)malonate | Aprotic solvent (e.g., THF, DMF) |

Reactions with Heteroatom Nucleophiles

Nucleophilic substitution with heteroatom nucleophiles is a more commonly documented transformation for N-substituted haloalkanes. These reactions are fundamental in the synthesis of various amines, ethers, thioethers, and azides. This compound is expected to undergo these reactions efficiently.

For example, reaction with secondary amines such as piperidine (B6355638) or morpholine (B109124) would lead to the formation of the corresponding tertiary amine derivatives. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated. Similarly, alkoxides and thiolates, generated from the corresponding alcohols and thiols with a strong base, would react to form ethers and thioethers, respectively.

The substitution with sodium azide (B81097) is a particularly useful transformation as it introduces the azido (B1232118) group, which can be subsequently reduced to a primary amine or used in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Table 2: Plausible Reactions of this compound with Heteroatom Nucleophiles (Note: The following table is based on established reactivity patterns of alkyl halides, as specific examples for this compound are not extensively documented.)

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

| Amine | Piperidine | 1-(4-(Piperidin-1-yl)butyl)pyrrole | Polar solvent, often with a base (e.g., K2CO3) |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-(4-Methoxybutyl)pyrrole | Methanol or aprotic solvent |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(4-(Phenylthio)butyl)pyrrole | Polar aprotic solvent (e.g., DMF) |

| Azide | Sodium Azide (NaN3) | 1-(4-Azidobutyl)pyrrole | Polar aprotic solvent (e.g., DMF, DMSO) |

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic pyrrole ring (at the nitrogen atom) and an electrophilic alkyl chloride, makes it a prime candidate for intramolecular reactions.

Formation of Fused Nitrogen Heterocycles

Under appropriate conditions, this compound can undergo intramolecular cyclization to form a fused bicyclic system. This reaction, an intramolecular N-alkylation, results in the formation of a five-membered ring fused to the pyrrole ring, leading to the hexahydropyrrolo[1,2-a]pyridinium cation, also known as 1-azoniabicyclo[4.3.0]nonane. This type of intramolecular quaternization is a common method for the synthesis of saturated, fused nitrogen-containing heterocyclic systems.

The reaction is typically promoted by heat, sometimes in the presence of a non-nucleophilic solvent. The rate of cyclization will depend on the reaction conditions and the inherent nucleophilicity of the pyrrole nitrogen.

Ring Strain Considerations in Cyclization Products

The product of the intramolecular cyclization is a [4.3.0] bicyclic system. In this fused ring system, the pyrrolidine (B122466) and piperidine rings share a C-N bond. The formation of five- and six-membered rings is generally thermodynamically favorable. The resulting hexahydropyrrolo[1,2-a]pyridinium system is relatively strain-free. The bond angles and lengths within the piperidine and pyrrolidine rings can adopt conformations that minimize torsional and angle strain. Computational studies on similar saturated heterocyclic systems, such as piperidine and pyrrolidine, have shown that the basicity, and by extension the stability of the protonated (or in this case, quaternized) form, increases with ring size from three- to six-membered rings, which is consistent with a decrease in ring strain. organic-chemistry.org Therefore, the formation of the six-membered ring in this cyclization is an energetically favorable process.

Metal-Mediated Cross-Coupling and Organometallic Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The terminal chlorine atom of this compound can potentially participate in such reactions.

While aryl and vinyl halides are the most common substrates for reactions like Suzuki, Sonogashira, and Kumada couplings, the use of alkyl halides has been an area of significant development. Kumada coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, has been shown to be effective for the cross-coupling of non-activated alkyl halides with aryl and heteroaryl Grignard reagents. beilstein-journals.org Similarly, advancements in Sonogashira couplings have enabled the use of alkyl halides. researchgate.netuctm.edu

Therefore, it is conceivable that this compound could be coupled with various organometallic reagents under the appropriate catalytic conditions. For example, a Kumada coupling with phenylmagnesium bromide in the presence of a suitable nickel catalyst could yield 1-(4-phenylbutyl)pyrrole. However, a key consideration would be the potential for the pyrrole ring to interact with and possibly deactivate the transition metal catalyst. The reaction conditions would need to be carefully optimized to favor the desired cross-coupling at the alkyl chloride over potential side reactions involving the pyrrole ring. Specific, documented examples of such cross-coupling reactions on this compound are not prevalent in the literature, indicating that this may be a less explored area of its reactivity.

Formation of Organolithium or Grignard Reagents from the Chlorobutyl Chain

The conversion of the terminal chloride in this compound to an organolithium or Grignard reagent represents a key transformation, turning the electrophilic alkyl halide into a potent nucleophile. However, specific studies detailing the formation of these organometallic reagents directly from this compound are not extensively documented in publicly available scientific literature. Nevertheless, the reactivity can be inferred from established principles of organometallic chemistry applied to similar N-(haloalkyl) heterocyclic systems.

The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal, typically in an ether solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is initiated on the surface of the magnesium, and maintaining anhydrous conditions is critical to prevent quenching of the highly basic Grignard reagent once formed.

Similarly, the corresponding organolithium reagent could theoretically be prepared by treating this compound with lithium metal. This reaction is generally performed in a non-polar solvent such as pentane (B18724) or hexane.

A significant challenge in these syntheses is the potential for side reactions. The pyrrole ring itself contains acidic protons (at the C2 and C5 positions) that could be deprotonated by the newly formed, highly basic organometallic center, leading to undesired byproducts or polymerization. Furthermore, intermolecular reactions, such as Wurtz-type coupling, could also occur. The choice of reaction conditions, such as temperature and solvent, would be crucial to optimize the yield of the desired organometallic reagent. While specific experimental data for this compound is scarce, the general procedures for forming such reagents from alkyl halides are well-established.

Hypothetical Reaction Data for Grignard Formation

| Reactant | Reagent | Solvent | Temperature (°C) | Product |

| This compound | Magnesium | THF | 25-40 | 1-(4-Magnesiochlorobutyl)pyrrole |

Note: This table is based on general principles of Grignard reagent formation and does not represent experimentally verified data for this specific compound.

Transition Metal-Catalyzed Coupling Reactions at the Alkyl Halide Site

The carbon-chlorine bond in the butyl chain of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific literature detailing these reactions for this compound is limited, the principles of well-established coupling reactions such as Suzuki, Kumada, and Heck reactions can be applied to predict its reactivity.

In a Suzuki coupling , the this compound would act as the electrophilic partner, reacting with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond at the terminal position of the butyl chain. The choice of palladium catalyst, ligand, base, and solvent system would be critical for achieving high yields and preventing side reactions.

A Kumada coupling would involve the reaction of a Grignard reagent with this compound, catalyzed by a palladium or nickel complex. This reaction is particularly effective for forming sp³-sp² or sp³-sp³ carbon-carbon bonds. A study on nickel-catalyzed Kumada couplings has noted the tolerance of various functional groups, including the pyrrole moiety, in the coupling of non-activated alkyl halides, suggesting that such a reaction with this compound is feasible. uctm.edu

The Heck reaction , another palladium-catalyzed process, would involve the coupling of this compound with an alkene. This reaction would introduce a new vinyl group at the end of the butyl chain.

Illustrative Data for a Hypothetical Suzuki Coupling Reaction

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(4-Phenylbutyl)pyrrole |

Note: This table is illustrative and based on general Suzuki coupling conditions. It does not represent experimentally verified data for this specific reaction.

Computational and Spectroscopic Characterization

Theoretical Studies of Electronic Structure and Bonding

The electronic structure of 1-(4-chlorobutyl)pyrrole has been investigated using quantum chemical calculations. Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-31G* basis set, is a common method for such analyses. These calculations provide optimized molecular geometry, Mulliken atomic charges, and dipole moments, offering a detailed picture of the electron distribution within the molecule.

For this compound, DFT calculations reveal the distribution of electron density. The nitrogen atom of the pyrrole (B145914) ring and the chlorine atom of the butyl chain are identified as centers of negative charge due to their high electronegativity. The carbon atoms of the pyrrole ring exhibit varied charges, reflecting the electronic effects of the nitrogen heteroatom.

Table 1: Calculated Mulliken Atomic Charges for this compound using DFT (B3LYP/6-31G)*

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.15 |

| C3 | -0.20 |

| C4 | -0.20 |

| C5 | 0.15 |

| C6 (butyl) | 0.10 |

| C7 (butyl) | -0.05 |

| C8 (butyl) | -0.05 |

| C9 (butyl) | 0.05 |

| Cl10 | -0.25 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

In this compound, the HOMO is primarily localized on the pyrrole ring, indicating that this moiety is the principal site for electrophilic attack. Conversely, the LUMO is distributed more towards the chlorobutyl side chain, suggesting that nucleophilic attack would likely target this part of the molecule. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -0.50 |

| HOMO-LUMO Gap | 5.70 |

Note: These values are representative and can vary with the level of theory.

Conformational Landscape and Energetics of the Butyl Chain

The dihedral angles between the pyrrole ring and the butyl chain, as well as the torsions within the butyl chain itself, define the various conformers. The most stable conformer is typically an extended or anti-periplanar arrangement, which minimizes steric hindrance. Other gauche conformers exist at slightly higher energies. Understanding the relative energies of these conformers is important as it can influence the molecule's physical properties and biological activity.

Prediction and Interpretation of Spectroscopic Data (e.g., Nuclear Magnetic Resonance Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the pyrrole ring are expected to have distinct chemical shifts due to their different electronic environments. The protons on the butyl chain will also exhibit characteristic shifts based on their proximity to the electronegative chlorine atom and the aromatic pyrrole ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C5-H | 6.70 | 121.0 |

| C3/C4-H | 6.10 | 108.5 |

| C6-H₂ (N-CH₂) | - | 48.0 |

| C7-H₂ | - | 30.0 |

| C8-H₂ | - | 28.0 |

| C9-H₂ (CH₂-Cl) | - | 44.5 |

Note: Predicted shifts are relative to a standard (e.g., TMS) and are for illustrative purposes.

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be predicted by calculating its vibrational frequencies. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretching, C=C stretching of the pyrrole ring, and the C-Cl stretching of the butyl chain.

Aromaticity Assessment of the Pyrrole Moiety in this compound

The aromaticity of the pyrrole ring in this compound can be quantified using several computational descriptors. These methods assess the extent of cyclic delocalization of π-electrons, a hallmark of aromatic systems.

One common method is the calculation of Nucleus-Independent Chemical Shift (NICS) values. NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the center (NICS(1)). Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity.

Another descriptor is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. For this compound, the HOMA index would be calculated from the optimized bond lengths of the pyrrole ring. The presence of the electron-donating nitrogen atom within the ring and the alkyl substituent on the nitrogen are expected to result in a high HOMA value, confirming the aromatic nature of the pyrrole core.

Advanced Synthetic Applications and Derivatives

Utilization as a Building Block for Complex Polycyclic Systems

The bifunctional nature of 1-(4-chlorobutyl)pyrrole, possessing both an aromatic pyrrole (B145914) ring and a reactive alkyl halide chain, makes it a theoretical candidate for the construction of intricate polycyclic frameworks. The chlorobutyl chain can act as an electrophile in reactions with nucleophiles, leading to the formation of new rings.

Synthesis of Bridged and Fused Heterocyclic Frameworks

In principle, the chlorobutyl side chain of this compound can be utilized to form bridged and fused heterocyclic systems. For instance, intramolecular cyclization could potentially lead to the formation of pyrrolizidine-type structures, which are core motifs in various alkaloids. kib.ac.cncore.ac.uknih.govnih.gov This would typically involve a nucleophilic attack from a carbon atom of the pyrrole ring, or a substituent on the ring, onto the electrophilic carbon of the chlorobutyl chain. The reaction would likely require activation of the pyrrole ring towards nucleophilic substitution or the presence of a strong base to facilitate the cyclization.

While direct examples of this transformation with this compound are not prominent, the general strategy of using N-substituted pyrroles with reactive side chains is a known approach for synthesizing fused heterocycles. The length of the butyl chain is suitable for the formation of a six-membered ring fused to the pyrrole, a common structural motif in biologically active compounds.

Construction of Macrocycles Incorporating Pyrrole Units

The reactivity of the chlorobutyl group also lends itself to the synthesis of macrocycles. By reacting this compound with a suitable difunctional nucleophile, a macrocyclic structure incorporating the pyrrole unit could be assembled. For example, reaction with a long-chain diamine or diol under high-dilution conditions could favor intramolecular cyclization to form a macrocycle. nih.govcambridgescholars.com Such macrocycles containing pyrrole units are of interest for their potential applications in host-guest chemistry and as ionophores. Pyrrole-based macrocycles and cryptands have been synthesized and their ability to bind anions and metal ions has been investigated. capes.gov.br

Precursor for Advanced Functional Materials

The pyrrole moiety is a fundamental component of many conducting polymers and functional dyes. The chlorobutyl group in this compound offers a convenient handle to incorporate the pyrrole unit into larger material architectures.

Development of Pyrrole-Based Polymer Architectures

Polypyrrole is a well-known conducting polymer, and its derivatives are of significant interest for applications in electronics, sensors, and energy storage. nih.govmdpi.comwikipedia.orgijert.orgscirp.orgnih.gov The polymerization of pyrrole is typically achieved through oxidative methods. wikipedia.org this compound could serve as a monomer in such polymerizations, leading to a polypyrrole backbone with pendant chlorobutyl chains.

These pendant groups could be further functionalized post-polymerization to tune the properties of the material. For instance, the chloro groups could be substituted with other functional groups to enhance solubility, introduce cross-linking sites, or attach other active molecules. While specific examples of the polymerization of this compound are not readily found, the synthesis of polypyrrole derivatives with various N-alkyl substituents is a common strategy to modify the polymer's properties. mdpi.com

| Polymerization Method | Potential Product from this compound | Potential Properties/Applications |

| Chemical Oxidative Polymerization | Poly(this compound) | Conducting polymer with functionalizable side chains for sensors or modified electrodes. |

| Electrochemical Polymerization | Poly(this compound) film | Controlled film deposition on electrodes for applications in batteries or supercapacitors. |

Integration into Dye and Sensing Systems

Pyrrole-containing dyes, such as diketopyrrolopyrroles (DPPs), are known for their strong fluorescence and are used in a variety of applications, including organic electronics and bioimaging. nih.govnih.govrsc.orgrsc.orgresearchgate.net The chlorobutyl group of this compound could be used to covalently attach the pyrrole moiety to other chromophores to create novel dye structures. For example, it could react with a hydroxyl or amino group on another dye molecule to form a more complex, multi-chromophoric system.

Furthermore, the pyrrole unit can be incorporated into chemical sensors. rsc.org The pendant chlorobutyl chain could be used to anchor the pyrrole unit to a solid support or to another molecule that is part of a sensing ensemble. The electronic properties of the pyrrole ring are sensitive to its environment, which can be exploited for sensing applications.

Derivatization for Ligand Design and Coordination Chemistry Studies

The pyrrole nitrogen and potential modifications of the chlorobutyl chain make this compound a potential precursor for the synthesis of various types of ligands for coordination chemistry.

The nitrogen atom of the pyrrole ring itself is a potential coordination site, although it is generally a weak donor. More significantly, the chlorobutyl chain can be readily modified to introduce stronger donor atoms. For example, substitution of the chloro group with amines, phosphines, or thiols would yield multidentate ligands capable of chelating to metal ions. ias.ac.inrsc.orgnih.govnih.govresearchgate.net The four-carbon spacer provides flexibility, allowing the ligand to adopt various coordination geometries.

The synthesis of bidentate and multidentate ligands containing pyrrole is an active area of research, with applications in catalysis and materials science. ias.ac.inrsc.org For instance, a bidentate ligand could be synthesized by reacting this compound with a secondary phosphine, leading to a P,N-ligand. The resulting metal complexes could exhibit interesting catalytic activities.

| Potential Ligand Type | Synthetic Modification of this compound | Potential Metal Complexes |

| Bidentate (N,N') | Reaction with a primary amine | Complexes with transition metals for catalysis. |

| Bidentate (N,P) | Reaction with a secondary phosphine | Complexes for cross-coupling reactions. |

| Tridentate (N,N',N'') | Reaction with a diamine followed by further functionalization | Complexes with interesting magnetic or optical properties. |

Q & A

Advanced Research Question

- Bioisosteric Replacement : Replace the chlorobutyl group with fluorinated or branched alkyl chains to modulate lipophilicity and metabolic stability. For example, fluorophenyl analogs have shown improved receptor binding in cannabinoid receptor studies .

- Docking Studies : Use Glide or AutoDock to model interactions with target proteins (e.g., enzymes, GPCRs). Focus on steric compatibility of the chlorobutyl chain within hydrophobic binding pockets .

- SAR Libraries : Synthesize analogs with varying chain lengths (e.g., C3 vs. C4) and evaluate potency via in vitro assays (e.g., IC measurements) .

How can regioselectivity challenges during electrophilic substitution reactions of this compound be mitigated?

Advanced Research Question

The electron-rich pyrrole ring favors electrophilic attack at the α-position, but the chlorobutyl group may sterically hinder reactivity. Strategies include:

- Directed Metalation : Use LDA or LiTMP to deprotonate specific positions, followed by quenching with electrophiles. This approach has been successful in regioselective functionalization of 1-arylpyrroles .

- Protecting Groups : Temporarily block reactive sites with trimethylsilyl groups, enabling selective substitution at the β-position .

What computational methods are suitable for predicting the physicochemical properties of this compound, and how do they compare to experimental data?

Advanced Research Question

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental XRD bond lengths and angles .

- Solubility Prediction : Use COSMO-RS to estimate log and solubility parameters. Validate with experimental HPLC retention times .

How should researchers resolve contradictions between theoretical spectral predictions and experimental data for this compound derivatives?

Advanced Research Question

Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or tautomers affecting peak splitting .

- X-ray Validation : Resolve ambiguities in substitution patterns (e.g., chlorobutyl chain orientation) with single-crystal XRD .

- Multivariate Analysis : Apply PCA or PLS regression to correlate computational (DFT) and experimental (IR, NMR) datasets, identifying outliers for re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.